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Compound of Interest

Compound Name: Acetic acid, (4-octylphenoxy)-

CAS No.: 15234-85-2

Cat. No.: B098288

Get Quote

Physicochemical Profile & Pharmacological
Applications
Introduction: The Lipid-Mimetic Scaffold
(4-Octylphenoxy)acetic acid is a lipophilic carboxylic acid derivative structurally characterized

by a polar head group (acetic acid) linked to a hydrophobic tail (octylphenyl) via an ether bond.

This amphiphilic structure mimics the sn-2 acyl chain and phosphate headgroup of

glycerophospholipids, the natural substrates of Phospholipase A2 (PLA2) enzymes.

In drug development, this molecule serves as a critical pharmacophore for designing inhibitors

of Group IVA cytosolic PLA2 (cPLA2α), an enzyme central to the arachidonic acid cascade and

inflammation.[1] It also functions as a probe for studying interfacial enzyme kinetics due to its

ability to partition into lipid bilayers.

Physicochemical Characterization
The molecule’s high lipophilicity (LogP > 5) dictates its behavior in biological assays,

necessitating specific solubilization protocols (e.g., DMSO/surfactant systems) to prevent
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aggregation.

Property Value Technical Note

CAS Number 15234-85-2 Unique identifier.[2][3]

Molecular Formula C₁₆H₂₄O₃ Amphiphilic ether acid.

Molecular Weight 264.36 g/mol
Low MW fragment, ideal for

lead optimization.

pKa (Predicted) ~3.22

Ionized at physiological pH

(7.4), facilitating electrostatic

interaction with enzyme active

sites (e.g., Arg/Lys residues).

LogP (Predicted) 5.5 – 5.8

Highly lipophilic; requires

micellar delivery systems for

aqueous assays.

Melting Point 92–93 °C
Solid at room temperature;

stable crystalline form.

Solubility Low in water (<40 mg/L)
Soluble in Ethanol, DMSO,

Chloroform.

Synthesis & Production: Williamson Ether Protocol
The industrial and laboratory synthesis follows a robust Williamson Ether Synthesis, coupling 4-

octylphenol with a chloroacetic acid derivative under basic conditions.

Reaction Mechanism
The phenolic hydroxyl group is deprotonated by a strong base to form a phenoxide ion, which

then performs an S_N2 nucleophilic attack on the

-carbon of chloroacetic acid, displacing the chloride ion.

Experimental Protocol (Laboratory Scale)
Objective: Synthesis of 10g of (4-octylphenoxy)acetic acid.
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Reagents:

4-Octylphenol (1.0 eq)

Chloroacetic acid (1.2 eq)

Sodium Hydroxide (NaOH) (2.5 eq)

Solvent: Water/Ethanol (1:1 v/v)

Procedure:

Step 1 (Deprotonation): Dissolve 4-octylphenol in the Water/Ethanol mixture. Add NaOH

slowly while stirring at room temperature to generate sodium 4-octylphenoxide.

Step 2 (Alkylation): Add chloroacetic acid dropwise (pre-dissolved in water) to the

phenoxide solution.

Step 3 (Reflux): Heat the reaction mixture to reflux (80–90 °C) for 4–6 hours. Monitor

consumption of phenol via TLC (Hexane:EtOAc 7:3).

Step 4 (Acidification): Cool the mixture to 4 °C. Acidify with 6M HCl to pH < 1. The product

will precipitate as a white solid.

Step 5 (Purification): Filter the precipitate. Recrystallize from hot ethanol/water or hexane

to remove unreacted phenol.

Yield Validation: Expected yield >85%. Confirm structure via ^1H-NMR (characteristic singlet

at

4.6 ppm for -OCH₂-).
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Caption: Figure 1. Williamson ether synthesis pathway for the production of (4-

octylphenoxy)acetic acid via nucleophilic substitution.

Mechanistic Pharmacology: PLA2 Inhibition
(4-Octylphenoxy)acetic acid acts as a competitive inhibitor and interfacial disruptor for

Phospholipase A2 (PLA2).

Mechanism of Action[4][5][6]
Substrate Mimicry: The octyl chain aligns with the hydrophobic channel of the PLA2 active

site, mimicking the fatty acid tail of the phospholipid substrate.

Active Site Chelation: The carboxylate head group coordinates with the catalytic Calcium ion

(Ca²⁺) or interacts with the active site Histidine/Aspartate dyad, preventing the hydrolysis of

the sn-2 ester bond.

Interfacial Binding (i-face): Due to its amphiphilic nature, the molecule partitions into the lipid

bilayer, altering the physicochemical quality of the interface and disrupting the enzyme's

"scooting" mode of catalysis.

Relevance to Drug Design (GK470)
Research has demonstrated that this specific scaffold is a precursor to high-potency inhibitors.

For instance, the derivative GK470 (methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate)

utilizes the (4-octylphenoxy)acetyl moiety to anchor the inhibitor into the active site of Group

IVA cPLA2, achieving an IC50 of 300 nM.[1]
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Caption: Figure 2. Mechanism of competitive inhibition where the inhibitor blocks substrate

access via hydrophobic anchoring and chelation.

Safety & Handling (Toxicology)
While specific toxicological data for the octyl variant is less abundant than the nonyl analog, it

shares similar hazard profiles due to structural homology.

Corrosivity: The free acid is corrosive to eyes and skin. Handle with gloves and eye

protection.

Endocrine Disruption: Like (4-nonylphenoxy)acetic acid, the octyl variant is a suspected

endocrine disruptor (weak estrogenic/anti-androgenic activity). It is listed on various "Suspect

Lists" (e.g., NORMAN Network) for environmental monitoring.

Environmental Fate: Highly toxic to aquatic life with long-lasting effects due to poor

biodegradability and high bioconcentration potential.

References
PubChem. (2025).[3] Acetic acid, (4-octylphenoxy)- (Compound Summary).[2][3] National

Library of Medicine. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b098288/docs?utm_src=pdf-body-img#technical-monograph-4-octylphenoxy-acetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/Acetic-acid_-_4-octylphenoxy
https://www.benchchem.com/product/b098288/docs?utm_src=pdf-body#technical-monograph-4-octylphenoxy-acetic-acid
https://www.guidechem.com/encyclopedia/4-octylphenoxy-acetic-acid-dic207891.html
https://pubchem.ncbi.nlm.nih.gov/compound/Acetic-acid_-_4-octylphenoxy
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F27145
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kokotos, G., et al. (2002). Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl

ketones in vitro, ex vivo, and in vivo.[1] Journal of Medicinal Chemistry. Link

Dennis, E. A. (2000). Phospholipase A2 inhibitors: regulation of the arachidonic acid
cascade.

Guidechem. (2024). 4-Octylphenoxy-acetic acid Properties and Synthesis.Link

Hartwig, A., & MAK Commission. (2021). (4-Nonylphenoxy)acetic acid - MAK Value

Documentation. (Used for comparative toxicological extrapolation). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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